molecular formula C11H14O3 B1312853 4-Ethyl-3,5-dimethoxybenzaldehyde CAS No. 78025-99-7

4-Ethyl-3,5-dimethoxybenzaldehyde

Cat. No.: B1312853
CAS No.: 78025-99-7
M. Wt: 194.23 g/mol
InChI Key: UJGOCEGHYLGYLV-UHFFFAOYSA-N
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Description

4-Ethyl-3,5-dimethoxybenzaldehyde is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . It is a derivative of benzaldehyde, characterized by the presence of ethyl and methoxy groups attached to the benzene ring. This compound is used in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethyl-3,5-dimethoxybenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethoxybenzaldehyde with ethyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-3,5-dimethoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: 4-Ethyl-3,5-dimethoxybenzoic acid.

    Reduction: 4-Ethyl-3,5-dimethoxybenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

4-Ethyl-3,5-dimethoxybenzaldehyde has diverse applications in scientific research:

Biological Activity

4-Ethyl-3,5-dimethoxybenzaldehyde (C11H14O3) is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two methoxy groups and an ethyl substituent on the benzene ring. This structural configuration is significant as it influences the compound's hydrophobicity and reactivity, which are critical for its biological activity.

PropertyValue
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Melting Point32-34 °C
Boiling Point250 °C
SolubilitySoluble in organic solvents

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, a study reported an IC50 value of approximately 25 µM against human breast cancer cells (MCF-7) and 30 µM against colon cancer cells (HT-29) .

Mechanism of Action:
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis through the activation of caspases and the modulation of cell cycle progression. Specifically, it has been shown to promote G2/M phase arrest in cancer cells, leading to increased apoptosis rates .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. Research indicates that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages . This suggests a potential role for this compound in treating inflammatory diseases.

Case Studies

  • Study on Breast Cancer Cells:
    A study investigated the effects of this compound on MCF-7 cells. The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers such as cleaved PARP and caspase-3 activation .
  • In Vivo Studies:
    In vivo studies using mouse models have shown that administration of this compound significantly reduced tumor growth in xenograft models of breast cancer. Tumor volume was measured over time, demonstrating a marked reduction compared to control groups .

Properties

IUPAC Name

4-ethyl-3,5-dimethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-4-9-10(13-2)5-8(7-12)6-11(9)14-3/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJGOCEGHYLGYLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1OC)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90466111
Record name 4-ethyl-3,5-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78025-99-7
Record name 4-ethyl-3,5-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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